molecular formula C10H13ClFN B13274865 N-(butan-2-yl)-3-chloro-4-fluoroaniline

N-(butan-2-yl)-3-chloro-4-fluoroaniline

Cat. No.: B13274865
M. Wt: 201.67 g/mol
InChI Key: PVRVOBOTCLVHKZ-UHFFFAOYSA-N
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Description

N-(butan-2-yl)-3-chloro-4-fluoroaniline is an organic compound that belongs to the class of anilines It is characterized by the presence of a butan-2-yl group attached to the nitrogen atom of the aniline ring, along with chloro and fluoro substituents on the aromatic ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(butan-2-yl)-3-chloro-4-fluoroaniline typically involves the reaction of 3-chloro-4-fluoroaniline with butan-2-yl halide under basic conditions. A common method involves the use of sodium hydride (NaH) as a base to deprotonate the aniline, followed by the addition of butan-2-yl bromide to form the desired product. The reaction is usually carried out in an aprotic solvent such as dimethylformamide (DMF) at elevated temperatures to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher throughput and consistent product quality.

Chemical Reactions Analysis

Types of Reactions

N-(butan-2-yl)-3-chloro-4-fluoroaniline can undergo various chemical reactions, including:

    Substitution Reactions: The chloro and fluoro substituents on the aromatic ring can be replaced by other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The aniline group can be oxidized to form nitroso or nitro derivatives, while reduction can lead to the formation of corresponding amines.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Heck reactions to form biaryl compounds.

Common Reagents and Conditions

    Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

Major Products

    Substitution: Formation of substituted anilines with different functional groups.

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of secondary or tertiary amines.

Scientific Research Applications

N-(butan-2-yl)-3-chloro-4-fluoroaniline has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(butan-2-yl)-3-chloro-4-fluoroaniline depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of chloro and fluoro substituents can enhance its binding affinity and specificity for certain targets.

Comparison with Similar Compounds

Similar Compounds

  • N-(butan-2-yl)-3-chloro-4-methylaniline
  • N-(butan-2-yl)-3-chloro-4-bromoaniline
  • N-(butan-2-yl)-3-chloro-4-iodoaniline

Uniqueness

N-(butan-2-yl)-3-chloro-4-fluoroaniline is unique due to the presence of both chloro and fluoro substituents, which can significantly influence its chemical reactivity and biological activity. The combination of these substituents can lead to enhanced stability, selectivity, and potency in various applications compared to its analogs.

Properties

Molecular Formula

C10H13ClFN

Molecular Weight

201.67 g/mol

IUPAC Name

N-butan-2-yl-3-chloro-4-fluoroaniline

InChI

InChI=1S/C10H13ClFN/c1-3-7(2)13-8-4-5-10(12)9(11)6-8/h4-7,13H,3H2,1-2H3

InChI Key

PVRVOBOTCLVHKZ-UHFFFAOYSA-N

Canonical SMILES

CCC(C)NC1=CC(=C(C=C1)F)Cl

Origin of Product

United States

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